1-(3,3-Difluorocyclobutyl)ethan-1-one CAS number 1621223-57-1
1-(3,3-Difluorocyclobutyl)ethan-1-one CAS number 1621223-57-1
An In-depth Technical Guide to 1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(3,3-difluorocyclobutyl)ethan-1-one, a fluorinated ketone building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 3,3-difluorocyclobutyl motif into bioactive molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This document details the strategic importance of this structural moiety, outlines robust synthetic strategies for the title compound starting from key precursors, provides a predicted spectroscopic profile for its characterization, and discusses its current and future applications. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Part 1: The Strategic Importance of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry
The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can be exploited to fine-tune a molecule's electronic and conformational landscape.[1][2] When incorporated as a geminal difluoro group (CF₂), it can act as a non-hydrolyzable bioisostere for a carbonyl or ether oxygen, enhancing metabolic stability and modulating hydrogen bond accepting capacity.
Concurrently, small, strained carbocycles like cyclobutane have gained prominence as "conformational scaffolds".[3][4] They introduce three-dimensional character into otherwise flat molecules, which can improve target specificity and cell permeability. The fusion of these two concepts in the 3,3-difluorocyclobutyl moiety creates a uniquely valuable building block.[5] This group offers a blend of polarity and lipophilicity, conformational rigidity, and enhanced metabolic stability, making it highly attractive for drug design.[3] Recent research has highlighted the potential of difluorocyclobutyl derivatives as effective glucagon-like peptide-1 receptor (GLP-1R) agonists for treating type 2 diabetes, demonstrating the tangible therapeutic potential of this scaffold.[3][6]
Part 2: Physicochemical and Spectroscopic Profile
1-(3,3-Difluorocyclobutyl)ethan-1-one is a specialized building block used in targeted synthesis campaigns.[7] Its core physical and chemical properties are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1621223-57-1 | [8][9] |
| Molecular Formula | C₆H₈F₂O | [9][10] |
| Molecular Weight | 134.12 g/mol | [7][10] |
| Appearance | Colorless liquid | [7][11] |
| Purity | Typically ≥95-98% | [7][10][12] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, ethanol) | [7] |
| SMILES | CC(=O)C1CC(F)(F)C1 | [10][13] |
| InChIKey | OUSRYRUBLFSMDC-UHFFFAOYSA-N | [11] |
Predicted Analytical Signatures
| Technique | Predicted Signal | Rationale & Causality |
| ¹H NMR | δ ~2.2 ppm (s, 3H); δ ~2.7-3.0 ppm (m, 4H); δ ~3.2-3.5 ppm (m, 1H) | The acetyl methyl protons (-C(=O)CH₃) appear as a singlet. The four protons on the cyclobutane ring adjacent to the CF₂ group will be in a complex multiplet pattern, shifted downfield by the fluorine atoms. The single methine proton adjacent to the ketone will also be a downfield multiplet.[16] |
| ¹³C NMR | δ ~205-210 ppm (C=O); δ ~118 ppm (t, J ≈ 280 Hz, CF₂); δ ~40 ppm (t, CH₂); δ ~35 ppm (CH); δ ~27 ppm (CH₃) | The ketone carbonyl carbon is significantly deshielded. The carbon bearing the two fluorine atoms will appear as a triplet due to strong one-bond C-F coupling. The remaining aliphatic carbons will appear in the typical upfield region.[17][18] |
| ¹⁹F NMR | A complex multiplet pattern centered around -80 to -100 ppm. | The two fluorine atoms are diastereotopic and will exhibit geminal F-F coupling and vicinal H-F coupling, leading to a complex signal, likely an AB quartet further split by protons.[17] |
| IR (Infrared) | Strong, sharp absorbance at ~1715 cm⁻¹ | This is the characteristic stretching frequency for a saturated aliphatic ketone (C=O).[14] |
| MS (Mass Spec) | M⁺ at m/z = 134.1; Key fragment at m/z = 91.0 ([M-COCH₃]⁺) | The molecular ion peak should be observable. A primary fragmentation pathway would be the alpha-cleavage of the acetyl group, resulting in a prominent difluorocyclobutyl cation.[14] |
Part 3: Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-one is not directly reported in detail, but a logical and efficient pathway can be designed based on the well-established synthesis of its carboxylic acid precursor, 3,3-Difluorocyclobutanecarboxylic acid (3,3-DFCB).
Retrosynthetic Analysis
A robust retrosynthesis disconnects the target ketone at the C-C bond between the carbonyl and the cyclobutane ring. This reveals a synthon for a 3,3-difluorocyclobutyl group and an acetyl group. This leads to practical starting materials such as 3,3-DFCB or its derivatives (e.g., acyl chloride, nitrile, or Weinreb amide).
Caption: Retrosynthesis of the target ketone.
Protocol 1: Synthesis of the Key Precursor: 3,3-Difluorocyclobutanecarboxylic Acid (3,3-DFCB)
This protocol is adapted from established literature procedures for the saponification of the corresponding ethyl ester, which is a common downstream product from the cycloaddition of 1,1-difluoroethylene.[17][19]
Objective: To hydrolyze ethyl 3,3-difluorocyclobutanecarboxylate to 3,3-difluorocyclobutanecarboxylic acid.
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (1.1 eq.) in a 1:1 mixture of methanol and water.
-
Addition of Ester: To the stirring basic solution at room temperature, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq.).
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-16 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to pH 1 by the dropwise addition of concentrated HCl. A white precipitate of the product should form.
-
Extraction: Extract the acidified mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude 3,3-difluorocyclobutanecarboxylic acid.
-
Purification: The product is often a white solid of high purity.[17] If necessary, it can be further purified by recrystallization.
Protocol 2: Proposed Synthesis via a Weinreb Amide Intermediate
This proposed two-step protocol represents a highly reliable and controlled method for ketone synthesis from a carboxylic acid. The Weinreb amide intermediate is stable to many nucleophiles but reacts cleanly with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[20][21]
Caption: Proposed two-step synthetic workflow.
Step 2a: Formation of N-methoxy-N-methyl-3,3-difluorocyclobutanecarbamide (Weinreb Amide)
Objective: To convert 3,3-DFCB into its corresponding Weinreb amide.
Materials:
-
3,3-Difluorocyclobutanecarboxylic acid (1.0 eq.)
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,O-Dimethylhydroxylamine hydrochloride (MeO(Me)NH·HCl, 1.2 eq.)
-
Pyridine or Triethylamine (TEA, 2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Acid Chloride Formation (Method A): Suspend 3,3-DFCB in anhydrous DCM under an inert atmosphere. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq.). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.
-
Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine (or TEA) in DCM. Cool this amine solution to 0 °C and add the acid chloride solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl or water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Weinreb amide.
Step 2b: Reaction with Methylmagnesium Bromide
Objective: To convert the Weinreb amide intermediate to the final ketone product.
Materials:
-
Weinreb amide from Step 2a (1.0 eq.)
-
Methylmagnesium bromide (MeMgBr, ~1.2 eq. solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the solution of methylmagnesium bromide dropwise via syringe. The Grignard reagent attacks the carbonyl, forming a stable chelated tetrahedral intermediate.[22][23]
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. This protonates the intermediate, which then collapses to the ketone.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield pure 1-(3,3-difluorocyclobutyl)ethan-1-one.
Part 4: Applications and Future Outlook
The primary application of 1-(3,3-difluorocyclobutyl)ethan-1-one is as a versatile intermediate in the synthesis of more complex, biologically active molecules.[7]
-
Medicinal Chemistry: The ketone functional group serves as a handle for a vast array of chemical transformations, including reductive amination, aldol condensations, and Wittig reactions. This allows for the elaboration of the core scaffold into diverse libraries of compounds for screening against various biological targets. Its role as a precursor to advanced GLP-1R agonists is a prominent example of its utility.[6]
-
Agrochemicals: The principles that make fluorinated compounds valuable in pharmaceuticals—such as enhanced stability and altered bioavailability—are equally applicable in the design of new pesticides and herbicides.[5][19]
-
Future Outlook: Research is likely to expand into the asymmetric synthesis of chiral derivatives of this ketone, opening pathways to enantiomerically pure drug candidates. Further functionalization of the cyclobutane ring, leveraging the directing effects of the ketone and fluoro groups, could yield novel and patentable chemical matter.
Part 5: Handling and Safety Considerations
No specific, comprehensive Safety Data Sheet (SDS) is publicly available for 1-(3,3-difluorocyclobutyl)ethan-1-one. One vendor flags it with a "Danger" pictogram, but the associated hazard statements appear to be a database error.[13] Therefore, prudent safety practices for handling novel, fluorinated organic ketones should be strictly followed.
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Reagent Safety: The proposed synthesis involves hazardous reagents. Grignard reagents are pyrophoric and react violently with water.[20] Thionyl chloride and oxalyl chloride are corrosive and toxic.[24] All manipulations involving these reagents must be performed under an inert atmosphere using anhydrous techniques by trained personnel.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light and moisture.[7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
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